molecular formula C17H16FN5O2 B7638521 N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide

N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide

Cat. No. B7638521
M. Wt: 341.34 g/mol
InChI Key: JYDUBJTWTCTWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide, also known as EPTA, is a chemical compound with potential applications in scientific research. EPTA belongs to the class of tetrazole-containing compounds, which have been shown to exhibit a range of biological activities. In

Mechanism of Action

The exact mechanism of action of N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide is not fully understood, but it is thought to involve the modulation of GABA-A receptor activity and voltage-gated ion channels. This compound has been shown to enhance the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission. This compound has also been shown to inhibit the activity of voltage-gated sodium and calcium channels, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that this compound can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in the regulation of mood, motivation, and reward. This compound has also been shown to have anti-inflammatory properties, which may have potential therapeutic applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide in lab experiments is its specificity for the GABA-A receptor and voltage-gated ion channels. This allows researchers to selectively modulate the activity of these targets without affecting other neurotransmitter systems. However, one limitation of using this compound is its relatively low potency, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide. One area of interest is the development of more potent analogs of this compound that can be used in a wider range of experimental settings. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Finally, further research is needed to fully elucidate the mechanism of action of this compound and its effects on neuronal function.

Synthesis Methods

N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzyl bromide with sodium azide to form 4-fluorobenzyl azide. The resulting compound is then reacted with ethyl 2-bromoacetate to form 2-(4-fluorobenzyl)-2-oxoethyl azide. Finally, the product is treated with 2-ethoxyphenylboronic acid in the presence of a palladium catalyst to yield this compound.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have demonstrated that this compound has an affinity for the GABA-A receptor, which is involved in the regulation of neuronal excitability. This compound has also been shown to modulate the activity of voltage-gated ion channels, which are important for the generation and propagation of action potentials in neurons.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-2-25-15-6-4-3-5-14(15)19-16(24)11-23-21-17(20-22-23)12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDUBJTWTCTWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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